molecular formula C6H9N3O4S B8028407 N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide

N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide

Cat. No.: B8028407
M. Wt: 219.22 g/mol
InChI Key: NVMGFJPUVXALHU-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide is a heterocyclic compound that features a pyrrole ring substituted with nitro and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide typically involves the nitration of a pyrrole derivative followed by sulfonamide formation. One common method includes the reaction of 2-nitropyrrole with dimethylamine and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N,N-dimethyl-2-amino-1H-pyrrole-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-nitro-1H-pyrrole-1-carboxamide
  • N,N-dimethyl-2-nitro-1H-pyrrole-1-thiolamide
  • N,N-dimethyl-2-nitro-1H-pyrrole-1-phosphonamide

Uniqueness

N,N-dimethyl-2-nitro-1H-pyrrole-1-sulfonamide is unique due to its combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where both functional groups play crucial roles in drug design and development.

Properties

IUPAC Name

N,N-dimethyl-2-nitropyrrole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4S/c1-7(2)14(12,13)8-5-3-4-6(8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGFJPUVXALHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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